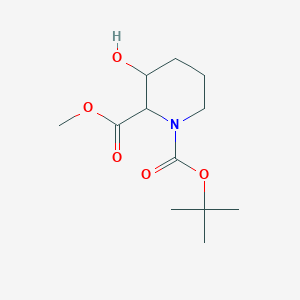

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate ester group (-COOCH3) attached to the piperidine ring, along with a tert-butoxycarbonyl (Boc) protecting group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-hydroxypiperidine as the starting material.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N).

Esterification: The carboxylic acid group is then esterified using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) .

Reduction: The compound can undergo reduction reactions, for example, reducing the carboxylate ester group to an alcohol using lithium aluminium hydride (LiAlH4) .

Substitution: The Boc group can be removed using acids like trifluoroacetic acid (TFA) , allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions:

Oxidation: CrO3, PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, 0°C to room temperature.

Substitution: TFA, DCM, room temperature.

Major Products Formed:

Oxidation: 3-hydroxypiperidine-2-one.

Reduction: 3-hydroxypiperidine-2-ol.

Substitution: Deprotection yields 3-hydroxypiperidine.

Applications De Recherche Scientifique

Chemistry: Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis.

Biology: . Piperidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases. The presence of the hydroxyl group and the Boc-protected amine can be leveraged to design drugs with specific pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mécanisme D'action

The mechanism by which Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected in vivo to release the active amine, which can then interact with biological targets.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

1-Boc-3-piperidinol: Similar structure but lacks the carboxylate ester group.

3-Hydroxypiperidine-2-carboxylic acid: Similar but without the Boc protection.

Uniqueness: Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate is unique due to its combination of the hydroxyl group, carboxylate ester group, and Boc protection, which allows for versatile chemical modifications and applications in various fields.

Activité Biologique

Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (also referred to as Methyl 1-Boc-3-hydroxypiperidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. Its synthesis typically involves enzymatic methods or chemical transformations that yield high purity and efficiency. For instance, one method employs a biotransformation process using ketoreductase to achieve the desired compound with excellent yields .

Biological Activities

The biological activities of Methyl 1-Boc-3-hydroxypiperidine can be categorized into several key areas:

1. Anticancer Activity

Research indicates that piperidine derivatives, including Methyl 1-Boc-3-hydroxypiperidine, exhibit potential anticancer properties. A study demonstrated that compounds derived from piperidine showed cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism includes induction of apoptosis and inhibition of cell proliferation .

2. Enzyme Inhibition

Methyl 1-Boc-3-hydroxypiperidine has been evaluated for its inhibitory effects on serine proteases, which are crucial in various physiological processes and disease states. For example, it has shown promising results against matriptase and hepsin with IC50 values in the nanomolar range . This suggests that the compound could be developed as a therapeutic agent targeting these enzymes.

3. Antibacterial Properties

The compound's antibacterial activity has also been explored. It demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity . This aspect highlights its potential use in treating bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving the treatment of FaDu hypopharyngeal tumor cells, Methyl 1-Boc-3-hydroxypiperidine was tested alongside standard chemotherapeutics. The results indicated that this compound could enhance apoptosis rates compared to controls, suggesting its utility as an adjunct therapy in cancer treatment.

Case Study 2: Enzyme Inhibition Profile

A series of experiments were conducted to assess the enzyme inhibition profile of various piperidine derivatives, including Methyl 1-Boc-3-hydroxypiperidine. The findings revealed that modifications on the piperidine ring significantly influenced inhibitory potency against serine proteases, providing insights into structure-activity relationships (SAR) essential for drug design .

Pharmacokinetic Properties

Understanding the pharmacokinetics of Methyl 1-Boc-3-hydroxypiperidine is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles with moderate bioavailability and half-life, which are conducive for further development into clinical candidates .

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 42 |

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-hydroxypiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVRGCAXJUTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.